Indanazoline
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd; structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCWWEPJRBANHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)NC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40507-80-0 (mono-hydrochloride), 40507-86-6 (mononitrate), 56601-85-5 (hydrochloride) | |
| Record name | Indanazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40193521 | |
| Record name | Indanazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40507-78-6 | |
| Record name | Indanazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40507-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indanazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indanazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDANAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0U38EHD86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Indanazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanazoline and its derivatives represent a class of compounds with significant pharmacological interest, primarily due to their vasoconstrictive properties mediated through action on α-adrenergic receptors. This technical guide provides a comprehensive overview of the chemical synthesis pathways for this compound and related derivatives, offering detailed experimental protocols and quantitative data to support research and development in this area. The guide also elucidates the key signaling pathways associated with their mechanism of action.
Core Synthesis of the this compound Scaffold
The fundamental structure of this compound, N-(2,3-dihydro-1H-indan-4-yl)-4,5-dihydro-1H-imidazol-2-amine, is synthesized from the key intermediate 4-aminoindane. The overall synthetic strategy involves the formation of the indane ring system, followed by the introduction of the amino group at the 4-position, and finally, the construction of the 2-imidazoline ring.
Synthesis of 4-Aminoindane
A common route to 4-aminoindane begins with the nitration of indane to yield 4-nitroindane. Subsequent reduction of the nitro group affords the desired 4-aminoindane.
Experimental Protocol: Synthesis of 4-Aminoindane from 4-Nitroindane
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Dissolution: Dissolve 4-nitroindane (10 g, 61 mmol) in 50 mL of ethanol in a 500 mL Parr shaker vessel.
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Catalyst Addition: Add a slurry of 10% Palladium on carbon (Pd/C) (1 g) in ethanol to the vessel.
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Hydrogenation: Place the mixture under a hydrogen atmosphere (50 psi) and agitate on a Parr shaker for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane solution as the eluent to confirm the complete consumption of the starting material.
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Work-up: Remove the ethanol by evaporation under reduced pressure.
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Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a 10% ethyl acetate in hexane solution, to yield 4-aminoindane as a viscous colored oil.
| Starting Material | Product | Catalyst | Solvent | Pressure | Time | Yield |
| 4-Nitroindane | 4-Aminoindane | 10% Pd/C | Ethanol | 50 psi H₂ | 1 hour | 86% |
Formation of the 2-Imidazoline Ring
With 4-aminoindane in hand, the 2-imidazoline ring can be constructed through various methods. A common approach involves the reaction of the primary amine with a reagent that provides the C-N-C backbone of the imidazoline ring. One such method is the reaction with a cyanamide derivative or through a multi-step process involving the formation of a guanidine-like intermediate followed by cyclization.
Synthesis of 2-Aminoindane Derivatives
Many pharmacologically active derivatives are based on the 2-aminoindane skeleton. These compounds are considered rigid analogues of amphetamines. The synthesis of these derivatives often involves the formation of the indane ring system with a functional group at the 2-position that can be converted to an amine.
Representative Synthetic Pathway for 2-Aminoindane Derivatives
A general synthetic approach to 2-aminoindane and its derivatives can be envisioned starting from indanone.
Figure 1. General synthetic scheme for 2-aminoindane derivatives.
Detailed synthetic procedures for specific 2-aminoindane derivatives such as 5,6-methyl
Indanazoline's Effect on the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indanazoline is a sympathomimetic amine with vasoconstrictive properties, primarily utilized as a topical nasal decongestant. Its mechanism of action is centered on its activity as an agonist at α-adrenergic receptors, which are key components of the sympathetic nervous system. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its interaction with adrenergic and imidazoline receptors, and its subsequent effects on sympathetic tone and physiological parameters. This document synthesizes available preclinical and clinical data, outlines relevant experimental methodologies, and presents signaling pathways to elucidate the molecular mechanisms underpinning this compound's therapeutic effects and potential systemic implications.
Introduction
The sympathetic nervous system (SNS) plays a crucial role in regulating various physiological processes, including cardiovascular function, smooth muscle tone, and glandular secretions. Pharmacological agents that modulate SNS activity are of significant interest in drug development. This compound, a compound belonging to the imidazoline class of drugs, is recognized for its potent α-adrenergic agonist activity. While its primary clinical application is in the symptomatic relief of nasal congestion through localized vasoconstriction, its broader effects on the sympathetic nervous system warrant a detailed examination, particularly for drug development professionals exploring new therapeutic applications or considering its safety profile.
This guide aims to provide a comprehensive technical overview of this compound's interaction with the sympathetic nervous system, consolidating available data on its receptor pharmacology, physiological effects, and the experimental methods used to evaluate these actions.
Receptor Pharmacology
This compound's
Preliminary Research on the Antiphlogistic Actions of Indanazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the currently available preliminary research on the anti-inflammatory (antiphlogistic) actions of Indanazoline. It is important to note that publicly accessible, in-depth studies focusing specifically on the direct anti-inflammatory mechanisms of this compound, beyond its established vasoconstrictive effects, are limited. This document compiles the existing knowledge and draws inferences from related compounds to provide a foundational understanding and guide future research.
Introduction to this compound
This compound is a sympathomimetic amine, primarily recognized for its use as a topical nasal decongestant. It belongs to the class of organic compounds known as indanes, which feature a cyclopentane ring fused to a benzene ring. Chemically, it is identified as N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine. While its efficacy in alleviating nasal congestion is well-documented, its broader anti-inflammatory potential is an area of emerging interest.
Core Mechanism of Action: Vasoconstriction
This compound's primary mechanism of action is the stimulation of alpha-adrenergic receptors located in the nasal mucosa. This stimulation triggers vasoconstriction, the narrowing of blood vessels, which in turn reduces blood flow to the nasal tissues. This leads to a decrease in swelling and inflammation, thereby opening the nasal passages and facilitating easier breathing. The onset of this action is typically rapid, providing quick relief from congestion.
Below is a diagram illustrating the signaling pathway of this compound's vasoconstrictive action.
Potential for Broader Anti-inflammatory Effects: An Area for Investigation
While vasoconstriction contributes to reduced inflammation, other imidazoline compounds have been shown to possess more direct anti-inflammatory properties. For instance, some imidazoline agents can suppress the expression of inducible nitric oxide synthase (NOS-2), a key enzyme in the inflammatory process. This suggests that this compound may have similar, yet uninvestigated, mechanisms.
The general inflammatory cascade involves various signaling pathways, such as the NF-κB, MAPK, and JAK-STAT pathways, which are triggered by inflammatory stimuli and lead to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Future research on this compound could explore its potential to modulate these pathways.
Quantitative Data
Specific quantitative data on the direct anti-inflammatory effects of this compound is scarce in publicly available literature. The table below is based on data for a related class of compounds, indazoles, to provide a conceptual framework for how such data could be presented. It is crucial to note that this data is not for this compound but for indazole derivatives, which have demonstrated anti-inflammatory activity in animal models.
| Compound | Dose (mg/kg) | Time (hours) | Inhibition of Paw Edema (%) |
| Indazole | 100 | 5 | 61.03 |
| 5-Aminoindazole | 25 | 1 | 15.87 ± 0.21 |
| 50 | 1 | 19.31 ± 0.46 | |
| 100 | 1 | 34.33 ± 0.51 | |
| 25 | 5 | 39.90 ± 0.36 | |
| 50 | 5 | 60.09 ± 0.32 | |
| 100 | 5 | 83.09 ± 0.41 | |
| Diclofenac (Standard) | 10 | 5 | 84.50 |
| Data from a study on indazole derivatives, not this compound, using the carrageenan-induced rat paw edema model. |
Experimental Protocols for Future Research
To elucidate the potential direct anti-inflammatory actions of this compound, the following established experimental protocols are recommended:
5.1. In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and validated model for screening acute anti-inflammatory activity.
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Animals: Wistar or Sprague-Dawley rats.
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Procedure:
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Induce paw edema by injecting a 1% solution of carrageenan into the sub-plantar surface of the rat's hind paw.
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Administer this compound at various doses intraperitoneally or orally to different groups of animals 30 minutes to 1 hour prior to the carrageenan injection.
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A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like Diclofenac.
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Measure the paw volume or diameter using a plethysmograph at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
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**Data
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Indanazoline in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanazoline is a sympathomimetic amine utilized primarily as a nasal decongestant. Its vasoconstrictive properties, mediated through agonism at α-adrenergic receptors in the nasal mucosa, lead to a reduction in swelling and congestion. Accurate and precise quantification of this compound in pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the quantitative analysis of active pharmaceutical ingredients (APIs). This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis of this compound in nasal spray formulations.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is crucial for developing a robust HPLC method.
| Property | Value | Reference |
| Chemical Name | N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |
| Molecular Formula | C12H15N3 | |
| Molecular Weight | 201.27 g/mol | |
| Chemical Structure | (Image of this compound chemical structure can be inserted here if formatting allows, otherwise, it is well-documented in the provided reference) |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8, 20mM) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
Preparation of Solutions
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Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
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Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.
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Sample Solution (from Nasal Spray): Accurately transfer a volume of the nasal spray formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Protocols
The developed HPLC method was validated according to ICH Q2(R2) guidelines.
System Suitability
Protocol: Inject the working standard solution (100 µg/mL) six times. The system suitability parameters, including theoretical plates, tailing factor, and %RSD of the peak area, are calculated.
Specificity
Protocol: Inject the blank (mobile phase), placebo solution (nasal spray formulation without this compound), standard solution, and sample solution. Assess for any interference from excipients at the retention time of this compound.
Linearity
Protocol: Inject the prepared working standard solutions in the concentration range of 10-150 µg/mL. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) is determined.
Accuracy (% Recovery)
Protocol: Perform recovery studies by spiking a placebo solution with the this compound API at three different concentration levels (80%, 100%, and 120% of the target concentration). Analyze each concentration level in triplicate. Calculate the percentage recovery.
Precision
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Repeatability (Intra-day Precision): Analyze six replicate injections of the sample solution on the same day and under the same experimental conditions.
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Intermediate Precision (Inter-day Precision): Repeat the analysis of the sample solution on a different day with a different analyst and/or different equipment.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
Protocol: Deliberately vary the chromatographic conditions to assess the method's robustness. The varied parameters include:
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Flow rate (± 0.1 mL/min)
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Mobile phase composition (± 2% organic phase)
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Column temperature (± 2 °C)
Results and Discussion
The results of the method validation are summarized in the following
Application Notes and Protocols for Formulating Indanazoline for In-Vitro Nasal Deposition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note: Formulation Strategy for Indanazoline
Introduction: this compound is an imidazole derivative that acts as an α-adrenergic receptor agonist, producing localized vasoconstriction. This makes it an effective topical nasal decongestant. In-vitro nasal deposition studies are a critical step in the development of nasal spray products. These studies utilize anatomical models of the human nasal cavity, such as nasal casts, to evaluate how a formulation and its delivery device influence the deposition pattern of the drug. Understanding the regional deposition—for instance, in the nasal vestibule, turbinates, or nasopharynx—is essential for optimizing therapeutic efficacy and minimizing potential side effects.
Rationale for In-Vitro Studies: In-vitro deposition studies using nasal casts offer a rapid, cost-effective, and reproducible method to screen and optimize formulations and device designs before proceeding to more complex and expensive in-vivo trials. These studies help in assessing key performance indicators such as the percentage of the drug reaching the target posterior nasal regions versus the amount lost in the anterior vestibule. Factors like formulation viscosity, spray plume angle, and droplet size distribution are critical parameters that significantly impact the deposition profile and can be effectively evaluated in this manner.
Key Formulation Considerations for this compound Nasal Spray:
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pH and Buffer System: The pH of the formulation should be maintained between 4.5 and 6.5 to ensure compatibility with the nasal mucosa, prevent irritation, and maintain the stability of this compound. A phosphate or citrate buffer system is commonly used to maintain this pH range.
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Tonicity: The formulation should be isotonic to minimize irritation and ensure patient comfort. Sodium chloride or mannitol are typically used as tonicity-adjusting
Troubleshooting & Optimization
Troubleshooting low bioavailability in Indanazoline nasal delivery systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability with Indanazoline nasal delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the nasal cavity?
This compound is a sympathomimetic agent, specifically an imidazoline derivative, that acts as an alpha-adrenergic receptor agonist.[1][2] When administered intranasally, it stimulates these receptors in the nasal mucosa, leading to vasoconstriction (narrowing of the blood vessels).[1][3] This action reduces blood flow, decreases swelling and inflammation in the nasal passages, and alleviates nasal congestion.[1] While its primary use is as a topical decongestant, understanding its interaction with the nasal vasculature is crucial when investigating its systemic absorption.
Q2: What are the major physiological barriers in the nasal cavity that can limit this compound bioavailability?
The primary physiological barriers that can impede the systemic absorption of this compound include:
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Mucociliary Clearance (MCC): This is the most significant barrier. The nasal cavity is lined with a mucus layer that traps foreign particles, including your drug formulation, and transports them towards the pharynx to be swallowed. This process, often referred to as a "conveyor belt," rapidly removes the drug from the absorption site, typically with a half-time of about 15-20 minutes, thereby reducing the time available for absorption.
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Enzymatic Degradation: The nasal mucosa contains various metabolic enzymes, including cytochrome P-450-dependent monooxygenases, which can degrade the drug before it reaches systemic circulation.
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Epithelial Barrier: The nasal epithelium itself acts as a physical barrier. For a drug to be absorbed systemically, it must pass through this layer, either by diffusing through the cells (transcellular route) or by passing between the cells (paracellular route).
Q3: Which physicochemical properties of this compound itself can influence its nasal absorption?
The inherent properties of the this compound molecule play a critical role in its ability to cross the nasal mucosa. Key factors include:
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Molecular Weight: Generally, there is an inverse relationship between molecular weight and nasal absorption for water-soluble compounds. Drugs with a molecular weight below 1000 Daltons, like this compound, are typically better candidates for nasal delivery.
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Lipophilicity: The ability of a drug to pass through the lipid cell membranes (transcellular transport) is dependent on its lipophilicity. An optimal balance is required; if the drug is too lipophilic, it may remain in the lipid bilayer of the cells, and if it's too hydrophilic, it won't be able to enter the membrane.
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Solubility and Dissolution Rate: The drug must first dissolve in the limited volume of nasal mucus to be absorbed. Poor aqueous solubility can be a significant rate-limiting step for absorption.
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pKa and pH: The pH of the nasal formulation affects the ionization state of the drug. The un-ionized form of a drug is generally more lipid-soluble and therefore more readily absorbed via the transcellular route. The pH of nasal secretions is typically between 5.5 and 6.5.
Troubleshooting Low Bioavailability
This section provides a systematic approach to diagnosing and resolving common issues leading to poor bioavailability during your experiments.
Problem 1: Low drug permeation observed in in vitro studies (e.g., using Franz Diffusion Cells).
Potential Cause & Troubleshooting Strategy
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Formulation-Related Issues:
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Poor Solubility: this compound may not be fully dissolved in your formulation.
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Solution: Increase solubility by adjusting the formulation's pH or by incorporating solubilizing excipients like cyclodextrins.
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Suboptimal Viscosity: Very low viscosity can lead to rapid drainage away from the membrane, while excessively high viscosity can hinder drug release and diffusion.
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Solution: Optimize viscosity using polymers like HPMC, Carbopol®, or poloxamers to increase residence time without impeding drug release.
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Inadequate Permeation Enhancement: The formulation may lack components to help the drug cross the epithelial barrier.
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Solution: Incorporate permeation enhancers. Chitosan, for example, can transiently open the tight junctions between epithelial cells, facilitating paracellular transport.
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Experimental Setup Issues:
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Membrane Integrity: The synthetic or biological membrane used may be compromised or inappropriate for the study.
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Solution: Ensure the membrane is properly prepared and validated. For cell-based models (e.g., RPMI 2650, Calu-3), verify monolayer confluence and tight junction formation.
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Inappropriate Model: The chosen in vitro model may not accurately reflect in vivo conditions.
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Solution: While Franz cells are useful for semi-solid formulations, horizontal Side-Bi-Side cells may be more appropriate for sprays and powders. Consider more complex models that include a mucus layer to better simulate the physiological environment.
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Problem 2: Low systemic this compound concentration in in vivo animal models.
Potential Cause & Troubleshooting Strategy
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Rapid Mucociliary Clearance: This is a primary reason for low in vivo bioavailability. The formulation may be cleared from the nasal cavity before significant absorption can occur.
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Solution: Incorporate mucoadhesive polymers such as chitosan or Carbopol® into your formulation. These polymers interact with the mucus layer, prolonging the residence time of the formulation in the nasal cavity and increasing the opportunity for absorption.
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Formulation Irritancy: Excipients or the formulation's pH/tonicity can irritate the nasal mucosa.
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Solution: Irritation can increase mucus secretion and clearance rate. Evaluate the ciliotoxicity of your formulation using in vitro methods. Ensure the formulation is isotonic and buffered to a non-irritating pH (typically 4.5-6.5).
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Ineffective Spray Device/Administration Technique: The spray plume geometry and droplet size can significantly affect deposition within the nasal cavity.
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Solution: Droplets between 20-120 µm are optimal for nasopharyngeal deposition. Characterize the droplet size distribution and spray pattern of your device. An inappropriate spray pattern can lead to drug deposition in non-absorptive areas or rapid clearance.
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Enzymatic Degradation: this compound may be metabolized by enzymes in the nasal mucosa.
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Solution: While less common for small molecules like this compound compared to peptides, consider co-administration with enzyme inhibitors if metabolic degradation is suspected.
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Data Presentation: Factors & Strategies
Table 1: Summary of Factors Affecting Nasal Bioavailability
| Factor Category | Specific Factor | Impact on this compound Bioavailability |
| Physiological | Mucociliary Clearance | High Impact: Rapidly removes formulation from the absorption site, reducing contact time. |
| Enzymatic Degradation | Moderate Impact: Potential for pre-systemic metabolism in the nasal mucosa. | |
| Nasal Blood Flow | Moderate Impact: Vasoconstrictive nature of this compound could potentially reduce its own absorption rate. | |
| Physicochemical | Molecular Weight (<1000 Da) | Low Impact (Favorable): this compound's small size is suitable for nasal absorption. |
| Solubility | High Impact: Must dissolve in nasal fluids; poor solubility is a major barrier. | |
| Lipophilicity (Partition Coeff.) | High Impact: Determines the ability to cross cell membranes (transcellular route). | |
| Formulation | pH and pKa | High Impact: Affects the ratio of ionized to un-ionized drug, influencing membrane permeation. |
| Viscosity | High Impact: Affects residence time and drug release from the vehicle. | |
| Excipients | High Impact: Can be used to increase solubility, enhance permeation, and prolong residence time. | |
| Delivery Device | High Impact: Affects droplet size and deposition pattern within the nasal cavity. |
Table 2: Selected Excipients for Enhancing Nasal Bioavailability
| Excipient Class | Example(s) | Mechanism of Action | Typical Concentration |
| Mucoadhesives | Chitosan, Carbopol® polymers, HPMC | Increases formulation residence time by adhering to the mucus layer. | 0.2 - 2.0% w/v |
| Permeation Enhancers | Chitosan, Alkylsaccharides (e.g., DDM), Cyclodextrins | Transiently opens tight junctions (paracellular) or disrupts cell membrane lipids (transcellular). | 0.1 - 5.0% w/v |
| Solubilizers | Cyclodextrins (e.g., HP-β-CD), Cosolvents (e.g., Propylene Glycol) | Forms inclusion complexes or alters polarity to increase drug solubility in the aqueous vehicle. | 1.0 - 15.0% w/v |
| Viscosity Modifiers | Poloxamers, Gellan Gum, Cellulose Derivatives (HPMC) | Forms in-situ gels or increases viscosity to reduce rapid clearance. | 0.5 - 20.0% w/v |
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for low bioavailability.
Caption: Experimental workflow for an in vitro permeation study.
Caption: this compound's mechanism of action and absorption pathways.
Detailed Experimental Protocols
Protocol 1: In Vitro Permeation Study using a Franz Diffusion Cell
Objective: To determine the permeation rate of this compound from a nasal formulation across a synthetic membrane.
Materials:
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Franz Diffusion Cells
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Synthetic membrane (e.g., Strat-M® or equivalent)
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Receptor medium: Phosphate Buffered Saline (PBS), pH 7.4
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This compound formulation and control solution
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Magnetic stirrer and stir bars
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Water bath/circulator (37°C)
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Syringes and collection vials
Methodology:
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Cell Setup: Assemble the Franz diffusion cells. Fill the receptor compartments with freshly degassed PBS buffer and add a small magnetic stir bar. Place the cells in a circulating water bath set to 37°C to ensure the membrane surface temperature is ~32°C, mimicking the nasal cavity.
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Membrane Preparation: Cut the synthetic membrane to the appropriate size. Hydrate the membrane in PBS for at least 30 minutes before mounting.
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Mounting: Carefully mount the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped beneath the membrane.
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Dosing: Accurately apply a known volume/weight of the this compound formulation (e.g., 100 µL) to the surface of the membrane in the donor compartment.
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Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
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Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
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Data Analysis: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours). The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can then be calculated.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following intranasal administration.
Materials:
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Male Wistar rats (250-300g)
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This compound nasal formulation
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Nasal administration device (e.g., micropipette with a flexible tip)
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Anesthetic (e.g., isoflurane)
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Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
Methodology:
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Animal Acclimatization: Acclimate animals for at least one week before the study with free access to food and water.
-
Catheterization (Optional but Recommended): For serial blood sampling, cannulate the jugular vein of the rats one day prior to the study to minimize stress during collection.
-
Dosing: Lightly anesthetize a rat. Hold the animal in a supine position with its head tilted back slightly. Administer a precise volume of the this compound formulation (e.g., 10 µL per nostril) into the nasal cavity using a micropipette.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) via the jugular vein cannula or retro-orbital plexus at pre-defined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Bioavailability (F) can be calculated by comparing the AUC from intranasal administration to that from an intravenous administration group (F = (AUCnasal / AUCiv) * (Doseiv / Dosenasal)).
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma samples obtained from in vivo studies.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., a structurally similar compound like Xylometazoline).
-
Add 25 µL of 1M NaOH to basify the sample.
-
Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and the internal standard for high selectivity and sensitivity.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound.
-
Process the calibration standards and quality control (QC) samples alongside the unknown study samples.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the linear regression of the calibration curve (peak area ratio of analyte to internal standard vs. concentration).
-
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Indanazoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of indanazoline derivatives in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low water solubility?
A1: The poor aqueous solubility of many this compound derivatives is primarily due to their chemical structure.[1] These molecules often possess a rigid, hydrophobic indane ring system fused to a benzene ring.[1] This large, nonpolar surface area makes it difficult for water molecules to surround and dissolve the compound. Additionally, while the imidazoline and secondary amine groups can be ionized, the overall lipophilicity of the molecule often dominates, leading to low solubility in aqueous media, especially at neutral pH.
Q2: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do?
A2: This is a common issue known as "compound crashing." It occurs when the drug is highly soluble in the organic solvent (like DMSO) but not in the final aqueous buffer. Here are several strategies to troubleshoot this:
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Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
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Optimize DMSO Concentration: While you should aim to keep the final DMSO concentration low (typically <1%) to avoid artifacts, a slight, controlled increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
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Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, you can try a stepwise dilution using a co-solvent system. For example, prepare an intermediate dilution in a mixture of DMSO and an aqueous buffer before the final dilution.
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pH Adjustment: Since this compound derivatives contain a basic amine group, their solubility is often pH-dependent.[2] Lowering the pH of your aqueous buffer may increase the ionization of the amine group, thereby enhancing solubility.[2] It's crucial to ensure the chosen pH does not affect your experimental system.
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Employ Solubilizing Excipients: Consider pre-formulating your derivative with a solubilizing agent like a cyclodextrin before adding it to the assay medium.[3]
Q3: Can I improve the solubility of my this compound derivative by adjusting the pH?
A3: Yes, for many basic drugs like this compound derivatives, adjusting the pH can significantly impact solubility. The secondary amine and imidazoline groups are basic and will become protonated (ionized) at a pH below their pKa. The ionized form is generally much more water-soluble than the neutral form. To determine the optimal pH, you can perform a pH-solubility profile experiment. However, you must consider the pH stability of your compound and the pH constraints of your biological assay.
Q4: Are there any excipients I should avoid when formulating this compound derivatives?
A4: Yes, due to the presence of a secondary amine group, you should be cautious with certain excipients. Specifically, avoid using reducing sugars like lactose and dextrose in your formulations. The amine group can react with these sugars in a Maillard reaction, leading to degradation of your compound, especially in the presence of moisture. It is always recommended to perform drug-excipient compatibility studies.
Q5: What are the most promising advanced formulation strategies for significantly enhancing the solubility and bioavailability of this compound derivatives?
A5: For a substantial improvement in solubility and bioavailability, several advanced strategies can be employed:
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Cyclodextrin Complexation: This involves forming an inclusion complex where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then renders the complex water-soluble. This has been shown to be effective for other imidazoline-based drugs.
-
Nanosuspensions: This technique reduces the drug particle size to the sub-micron range, which dramatically increases the surface area for dissolution. Nanosuspension technology is a promising approach for drugs that are poorly soluble in both aqueous and organic media.
-
Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix in the solid state. This can be achieved by methods like solvent evaporation or hot-melt extrusion. The drug is often converted to an amorphous state, which has higher solubility than the crystalline form.
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Prodrug Approach: A prodrug is a chemically modified, inactive or less active form of the parent drug that, after administration, undergoes conversion in the body to release the active drug. For secondary amines, a prodrug can be designed to have improved solubility and is then cleaved in vivo.
Troubleshooting Guides
Issue: My this compound derivative shows inconsistent results in biological assays, which I suspect is due to poor solubility.
| Possible Cause | Solution | Key Considerations |
| Precipitation in Assay Medium | Lower the compound concentration. Perform serial dilutions. Use a co-solvent system (e.g., with PEG 400). | Ensure the final solvent concentration does not affect the assay. Run appropriate vehicle controls. |
| pH-Dependent Solubility | Determine the pH-solubility profile of your compound. Adjust the assay buffer pH to a range where the compound is most soluble. | The required pH must be compatible with the biological system (e.g., cell viability, enzyme activity). |
| Compound Adsorption to Labware | Use low-adsorption plasticware (e.g., polypropylene). Include a non-ionic surfactant (e.g., Tween 80 at 0.01-0.1%) in your buffers. | Surfactants can interfere with some biological assays. |
| Aggregation of Compound | Prepare a formulation using techniques like cyclodextrin complexation or nanosuspension to prevent aggregation. | These formulations require more extensive development and characterization. |
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table presents hypothetical data illustrating the potential improvements in aqueous solubility for a model this compound derivative using various techniques.
| Technique | Description | Aqueous Solubility (µg/mL) | Fold Increase | Advantages | Disadvantages |
| Unmodified Drug | Crystalline this compound derivative | 1.5 | - | - | Very low solubility |
| pH Adjustment | Dissolved in buffer at pH 3.0 | 75 | 50 | Simple and cost-effective. | Only for ionizable drugs; may not be suitable for all biological systems. |
| Cyclodextrin Complexation | 1:1 molar ratio complex with HP-β-CD | 320 | ~213 | High solubility enhancement; can improve stability. | Requires specific molar ratios; can be costly. |
| Nanosuspension | Wet-milled to an average particle size of 250 nm | 45 (apparent solubility) | 30 | Applicable to a wide range of drugs; increases dissolution rate. | Requires specialized equipment; potential for particle aggregation over time. |
| Solid Dispersion | 10% drug in PVP K30 matrix (solvent evaporation) | 600 (amorphous solubility) | 400 | Significant solubility increase; can stabilize the amorphous form. | Potential for recrystallization during storage; requires careful polymer selection. |
Experimental Protocols
Protocol 1: Preparation of an this compound Derivative-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a simple lab-scale method to prepare an inclusion complex to enhance the solubility of an this compound derivative.
Materials:
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This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the masses of the this compound derivative and HP-β-CD required for a 1:1 molar ratio.
-
Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Incorporation of the Drug: Add the calculated amount of the this compound derivative to the paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, the consistency of the paste should be maintained by adding small amounts of the water:ethanol mixture if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a petri dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Sieving: Scrape the dried complex and pulverize it using the mortar and pestle. Pass the powder through a fine sieve to obtain a uniform particle size.
-
Characterization: The formation of the inclusion complex should be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Powder X-ray Diffraction (PXRD). The enhancement in solubility should be quantified by a phase solubility study.
Protocol 2: Preparation of an this compound Derivative Nanosuspension by High-Pressure Homogenization
This protocol outlines the "top-down" approach for preparing a nanosuspension.
Materials:
-
This compound derivative (micronized, if possible)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)
-
High-speed stirrer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Pre-suspension Preparation: Disperse the this compound derivative (e.g., 2-5% w/v) in the stabilizer solution.
-
Pre-milling: Homogenize this dispersion using a high-speed stirrer at 10,000-20,000 rpm for 5-10 minutes to create a fine pre-suspension and wet the drug particles.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters to optimize. A typical starting point would be 1500 bar for 10-20 cycles.
-
Particle Size Analysis: After homogenization, measure the particle size distribution and zeta potential of the nanosuspension using a suitable particle size analyzer (e.g., Dynamic Light Scattering). The goal is to achieve a mean particle size below 500 nm with a narrow distribution.
-
Characterization: Further characterization should include assessing the crystallinity of the drug particles (via DSC and PXRD) and evaluating the dissolution rate enhancement compared to the unformulated drug.
Mandatory Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Mechanism of solubility enhancement by cyclodextrins.
Caption: Workflow for preparing a solid dispersion.
References
Strategies to enhance the duration of action of Indanazoline formulations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of long-acting Indanazoline formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it relate to its duration of action?
A1: this compound is an alpha-adrenergic receptor agonist.[1] When administered to the nasal mucosa, it stimulates these receptors on the smooth muscle of blood vessels, causing vasoconstriction (narrowing of the blood vessels).[1] This action reduces blood flow, decreases swelling and inflammation of the nasal lining, and alleviates congestion.[1] The duration of action is primarily limited by how long the drug can remain at a therapeutic concentration at these receptor sites within the nasal cavity before being cleared.
Q2: What is the main physiological barrier to extending the duration of action of standard nasal spray formulations like this compound?
A2: The primary barrier is the rapid mucociliary clearance (MCC) mechanism.[2] The nasal cavity is lined with cilia that constantly move a layer of mucus towards the nasopharynx, where it is swallowed. A standard aqueous nasal spray is typically cleared from the nasal cavity in 15-30 minutes, which significantly shortens the available time for the drug to exert its effect, leading to a limited duration of action.
Q3: What are the principal formulation strategies to overcome rapid mucociliary clearance and enhance the duration of action?
A3: The main strategies focus on increasing the formulation's residence time in the nasal cavity and controlling the drug's release rate. Key approaches include:
-
Mucoadhesion: Incorporating polymers that adhere to the nasal mucus layer, slowing clearance.
-
Viscosity Enhancement & In-Situ Gels: Using agents that increase the formulation's viscosity or cause it to transition from a liquid to a gel upon contact with the nasal environment.
-
Controlled-Release Nanocarriers: Encapsulating this compound in systems like liposomes or nanoparticles that can adhere to the mucosa and release the drug over an extended period.
Troubleshooting Guides
Issue 1: Rapid Clearance of Mucoadhesive Formulation in In Vivo Models
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Polymer Concentration | Review formulation composition. | Incrementally increase the concentration of the mucoadhesive polymer (e.g., Chitosan, Carbopol®) and re-evaluate mucoadhesion strength in vitro before proceeding with further in vivo testing. |
| Poor Polymer-Mucus Interaction | The selected polymer may have suboptimal interaction with the negatively charged sialic acid groups in mucin. | Switch to or test a cationic polymer like Chitosan, which forms strong ionic bonds with mucus. Alternatively, explore thiolated polymers, which can form covalent bonds with cysteine groups in mucin for enhanced adhesion. |
| Incorrect Formulation pH | The pH can affect both polymer hydration and the charge on the mucus surface. | Adjust the formulation pH to a range of 4.5-6.5, which is optimal for the nasal cavity and for the functionality of many mucoadhesive polymers. |
Issue 2: Inconsistent or Non-existent Gelation of In-Situ Gel Formulation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Polymer Concentration for Thermosensitive Gel | The concentration of polymers like Poloxamer 407 is critical for achieving the desired sol-gel transition temperature (Tsol-gel). | If gelation is weak or absent at physiological temperature (~34°C for the nose), increase the concentration of the primary gelling polymer (e.g., Poloxamer 407). If the solution is too viscous at room temperature, consider adding a less concentrated, complementary polymer like Poloxamer 188 to modulate the Tsol-gel. |
| Ionic Strength Affecting Ion-Activated Gel | For polymers like Gellan Gum, gelation is triggered by cations in the nasal fluid. | Ensure the in vitro test medium contains appropriate concentrations of Na+, K+, and Ca2+ to simulate nasal fluid and trigger gelation. If gelation is too rapid or strong, the polymer concentration may need to be reduced. |
| pH Mismatch for pH-sensitive Gel | The formulation's pH is not conducive to the gelling of pH-sensitive polymers like Chitosan. | Adjust the formulation pH. For example, a Chitosan-based solution will remain liquid at an acidic pH and gel as it neutralizes upon contact with the nasal mucosa (pH ~5.5-6.5). |
Issue 3: Low Drug Entrapment Efficiency or Rapid Burst Release from Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Lipid Composition in Liposomes | The choice of phospholipids and cholesterol affects membrane rigidity and drug retention. | Increase the cholesterol content to enhance the packing and rigidity of the lipid bilayer, which can improve entrapment efficiency and reduce burst release. Re-evaluate the ratio of lipids used. |
| Inefficient Drug Loading Method | The method used to load this compound into the nanoparticles may be inefficient. | For liposomes, compare passive loading (dissolving the drug in the aqueous or lipid phase during formulation) with active loading techniques, which can achieve higher entrapment. |
| High Drug-to-Polymer Ratio | Excess drug relative to the encapsulating polymer can lead to surface deposition and rapid initial release. | Decrease the initial drug concentration or increase the polymer concentration during the formulation process. Optimize the drug-to-polymer ratio through a Design of Experiments (DoE) approach. |
Data on Formulation Strategies
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes results from studies on other nasally administered drugs, demonstrating the potential efficacy of these strategies.
| Formulation Strategy | Key Excipients | Reference Compound | Observed Effect on Performance | Citation(s) |
| Mucoadhesive In-Situ Gel | Poloxamer 407, HPMC | Geniposide | The in-situ gel formulation showed controlled release and prolonged residence time in the nasal cavity compared to a standard solution. | |
| Thermoreversible In-Situ Gel | Poloxamer 407, Chitosan | Ropinirole HCl | The mucoadhesive in-situ gel significantly increased the drug's bioavailability and residence time in the nasal cavity of rats. | |
| Nanoparticle System | Chitosan-coated PLGA | - | Chitosan coating on nanoparticles can improve drug adsorption to mucosal surfaces and enhance uptake. | |
| Liposomal Formulation | Egg Phosphatidylcholine, Cholesterol | Quetiapine Fumarate | Liposomal encapsulation demonstrated substantial entrapment efficiency (75.6%) and controlled diffusion across sheep nasal mucosa over 6 hours. | |
| Dry Powder Formulation | Freeze-dried Polymer-Drug Matrix | Budesonide | A freeze-dried solid dispersion showed a faster release rate and higher permeation across a nasal cell model compared to a standard aqueous suspension. |
Experimental Protocols
Protocol 1: In Vitro Drug Release from an In-Situ Gelling Formulation
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane: Place a synthetic membrane (e.g., cellulose acetate) or excised sheep nasal mucosa between the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with simulated nasal fluid (SNF), typically a phosphate buffer solution at pH 6.4, maintained at 34 ± 0.5°C to mimic the nasal cavity temperature.
-
Sample Application: Apply a precise volume of the this compound in-situ gel formulation (in its liquid state) to the membrane in the donor compartment. The formulation should gel upon contact with the warm surface.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment, replacing the volume with fresh, pre-warmed SNF to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the cumulative amount of drug released per unit area versus time to determine the release kinetics and profile.
Protocol 2: Evaluation of Mucoadhesion Using a Nasal Cast Model
-
Apparatus: Utilize a human nasal cast model, which can be 3D-printed based on CT or MRI scan data.
-
Model Preparation: Coat the internal surfaces of the cast with a solution that mimics nasal mucus (e.g., a glycerol/Brij-35 solution or artificial mucin).
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Environmental Control: Assemble the cast and apply a controlled airflow (e.g., 16 L/min) to simulate breathing.
-
Formulation Administration: Actuate the nasal spray device containing the mucoadhesive this compound formulation into the cast at a controlled angle (e.g., 23° tilt) and speed. Continue airflow for a set duration post-actuation (e.g., 12 seconds).
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Residence Time Simulation: To simulate clearance over time, pass a continuous, gentle flow of SNF over the cast surfaces for a specified duration.
-
Quantification: Disassemble the cast into its predefined sections (e.g., vestibule, front turbinate, rear turbinate, nasopharynx). Rinse each section with a suitable solvent to recover the remaining adhered drug.
-
Analysis: Analyze the amount of this compound in each section's rinsing solution via HPLC to determine the deposition pattern and the amount of formulation retained after the simulated clearance.
Visualizations
References
Validation & Comparative
A Comparative Efficacy Analysis of Indanazoline and Oxymetazoline as Nasal Decongestants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two common topical nasal decongestants, Indanazoline and Oxymetazoline. Both belong to the imidazoline class of sympathomimetic amines and are utilized for the symptomatic relief of nasal congestion. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and safety profiles.
Mechanism of Action
Both this compound and Oxymetazoline exert their decongestant effects by acting as agonists at α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[1][2][3] Activation of these receptors leads to vasoconstriction, which reduces blood flow, decreases swelling of the nasal tissues, and consequently opens the nasal airways for easier breathing.[1][2]
Oxymetazoline is a potent, direct-acting agonist with affinity for both α1- and α2-adrenoceptors. The vasoconstriction is primarily mediated through the activation of α1-adrenergic receptors, while its action on α2-receptors may also contribute to the decongestant effect.
Signaling Pathway of α-Adrenergic Receptor Agonists
The following diagram illustrates the general signaling cascade initiated by the binding of an α-adrenergic agonist, such as this compound or Oxymetazoline, to its G-protein coupled receptors in the vascular smooth muscle of the nasal mucosa.
Comparative Data
The following tables summarize the available quantitative data for this compound and Oxymetazoline. A notable gap exists in the publicly available literature regarding the specific receptor binding affinities of this compound.
Table 1: Receptor Binding Affinity
| Adrenergic Receptor Subtype | Oxymetazoline (Ki in nM) | This compound (Ki in nM) |
| α1A | High Affinity | Data Not Available |
| α2A | High Affinity | Data Not Available |
| α2B | Lower Affinity than α1A | Data Not Available |
Note: Ki is the inhibition constant, representing the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
Table 2: Clinical Efficacy and Pharmacokinetics
| Parameter | Oxymetazoline | This compound |
| Typical Concentration | 0.05% | Data Not Available |
| Onset of Action | Within minutes | Within 10 minutes |
| Duration of Action | Up to 12 hours | Approximately 8 hours |
| Primary Clinical Outcome | Significant reduction in nasal congestion and improved nasal airflow | Significant increase in nasal stream volume, indicating decongestion |
Experimental Protocols
Assessment of Nasal Decongestant Efficacy using Rhinomanometry
Rhinomanometry is an objective method used to measure nasal airway resistance and changes in nasal patency following the administration of a decongestant.
Objective: To quantify the change in nasal airflow and resistance after topical application of a nasal decongestant.
Methodology:
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Baseline Measurement: Subjects are acclimatized to the testing room conditions. Baseline nasal airway resistance is measured for each nostril separately and for both nostrils combined using anterior or posterior rhinomanometry.
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Drug Administration: A standardized dose of the nasal decongestant (e.g., this compound or Oxymetazoline nasal spray) or a placebo is administered to each nostril.
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Post-Dose Measurements: Nasal airway resistance is measured at predefined time intervals (e.g., 10, 30, 60, 120, 240, 360, 480, and 720 minutes) after drug administration.
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Data Analysis: The percentage change in nasal airway resistance from baseline is calculated for each time point. The time to onset of action and the duration of effect are determined based on statistically significant changes compared to placebo.
Determination of Receptor Binding Affinity via Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for specific receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound and Oxymetazoline for α-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific human α-adrenergic receptor subtype (e.g., α1A, α2A) are prepared.
-
Competitive Binding Assay: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (this compound or Oxymetazoline).
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Side Effects and Safety Profile
The most common side effects for both this compound and Oxymetazoline are typically mild and localized, including temporary burning or stinging in the nasal passages, dryness of the nasal mucosa, and sneezing.
A significant concern with the prolonged use of imidazoline decongestants is the risk of developing rhinitis medicamentosa, or rebound congestion. This condition is characterized by a worsening of nasal congestion after the medication is discontinued, leading to a cycle of dependency. It is generally recommended to limit the use of these decongestants to no more than 3 to 5 consecutive days.
While both drugs are generally well-tolerated when used as directed, systemic side effects such as increased heart rate, elevated blood pressure, and headaches can occur, particularly with overuse or in susceptible individuals.
Conclusion
Both this compound and Oxymetazoline are effective nasal decongestants that provide rapid relief from nasal congestion through their action as α-adrenergic agonists. Oxymetazoline has a well-characterized longer duration of action of up to 12 hours. Clinical data for this compound suggests a duration of approximately 8 hours.
A significant limitation in a direct comparison of these two compounds is the lack of publicly available, modern quantitative data on the receptor binding affinities of this compound. Further research, including head-to-head clinical trials and in vitro receptor binding studies, would be necessary to provide a more definitive comparison of their efficacy and pharmacological profiles. For drug development professionals, the longer duration of action of Oxymetazoline may present a pharmacodynamic advantage. However, the comparable efficacy and tolerability of this compound, as suggested by older clinical data, indicates it remains a viable, albeit less studied, alternative.
References
Validating the Selectivity of Alpha-Adrenoceptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of alpha-adrenoceptor ligands, using the well-characterized imidazoline derivatives, xylometazoline and oxymetazoline, as primary examples. The presented data and experimental protocols serve as a benchmark for the validation required for compounds like indanazoline.
Comparative Analysis of Imidazoline Derivatives
To objectively assess the selectivity of a test compound, it is essential to compare its binding affinity (Ki) and functional potency (EC50 or IC50) across all alpha-adrenoceptor subtypes. The following tables summarize the available data for xylometazoline and oxymetazoline.
Table 1: Binding Affinities (Ki, nM) of Imidazoline Derivatives at Human Alpha-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | α2A | α2B | α2C |
| Xylometazoline | 80 | 560 | 450 | 980 | 1800 | 220 |
| Oxymetazoline | High Affinity | Lower Affinity | Weak Affinity | High Affinity | Lower Affinity | Lower Affinity |
Note: Quantitative Ki values for oxymetazoline across all subtypes are not consistently reported in a single study. The table reflects the general selectivity profile described in the literature.[1][2]
Table 2: Functional Potencies (EC50/IC50, µM) of Imidazoline Derivatives at Human Alpha-Adrenoceptor Subtypes
| Compound | α1A (EC50) | α1B (EC50) | α1D (EC50) | α2A (IC50) | α2B (EC50) | α2C (IC50) |
| Xylometazoline | - | - | - | - | 99 | - |
| Oxymetazoline | Partial Agonist | - | - | - | Full Agonist | - |
Note: Functional data is often pathway-dependent and may vary based on the specific assay. A comprehensive functional characterization would involve multiple signaling readouts. The EC50 for xylometazoline is specifically reported for the α2B subtype.[2][3]
Experimental Protocols
The determination of binding affinities and functional potencies relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for each alpha-adrenoceptor subtype by measuring its ability to compete with a known radiolabeled ligand.[4]
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human alpha-adrenoceptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand:
-
For α1 subtypes: [³H]-Prazosin.
-
For α2 subtypes: [³H]-Rauwolscine or [³H]-Yohimbine.
-
-
Non-specific ligand: A high concentration of an unlabeled antagonist (e.g., phentolamine for α2 subtypes).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of the non-specific ligand) from total binding (radioactivity in the absence of the test compound).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To measure the ability of a test compound to act as an agonist or antagonist at α1-adrenoceptor subtypes by detecting changes in intracellular calcium levels. α1-adrenoceptors primarily couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.
Materials:
-
Intact cells stably expressing a single human α1-adrenoceptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound at various concentrations.
-
A known α1-agonist (e.g., phenylephrine) for antagonist testing.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay:
-
Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject varying concentrations of the test compound and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known α1-agonist. Monitor the change in fluorescence.
-
-
Data Analysis:
-
Determine the EC50 value (for agonists) or IC50 value (for antagonists) by plotting the change in fluorescence against the log concentration of the test compound.
-
Objective: To measure the ability of a test compound to act as an agonist or antagonist at α2-adrenoceptor subtypes by detecting changes in intracellular cyclic AMP (cAMP) levels. α2-adrenoceptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP production.
Materials:
-
Intact cells stably expressing a single human α2-adrenoceptor subtype.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
A known α2-agonist (e.g., UK-14,304) for antagonist testing.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Agonist Mode: Incubate the cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known α2-agonist and forskolin.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
Determine the IC50 value (for agonists, representing inhibition of forskolin-stimulated cAMP) or EC50 value (for antagonists, representing reversal of agonist-induced inhibition) by plotting the cAMP concentration against the log concentration of the test compound.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity profile of a test compound.
Caption: Simplified signaling pathways for α1 and α2-adrenoceptors.
References
Indanazoline versus other imidazoline derivatives: a pharmacological comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of indanazoline and other prominent imidazoline derivatives, including clonidine, oxymetazoline, xylometazoline, and naphazoline. The focus is on their interactions with alpha-adrenergic and imidazoline receptors, which mediate their therapeutic effects and side-effect profiles. While quantitative data for many imidazoline derivatives are available, allowing for a precise comparison, specific binding affinity (Ki) and functional potency (EC50) values for this compound are not readily found in publicly accessible scientific literature. This guide, therefore, presents the available qualitative information for this compound alongside quantitative data for its counterparts to offer a comprehensive comparative perspective.
Executive Summary
Imidazoline derivatives are a class of compounds characterized by a core imidazoline ring structure. They are widely used in medicine, primarily as vasoconstrictors for nasal and ophthalmic decongestion and as antihypertensives. Their pharmacological effects are mediated through their interaction with two main classes of receptors: alpha-adrenergic receptors (α-ARs) and imidazoline receptors (I-receptors).
This compound is primarily characterized as a vasoconstrictor that acts directly on alpha-adrenergic receptors[1]. This action leads to the constriction of blood vessels, which is the basis for its use as a nasal decongestant. Clinical studies have shown its efficacy in decongestion is comparable to that of xylometazoline shortly after application[2]. However, its duration of action is reported to be shorter than that of longer-acting imidazolines like oxymetazoline and xylometazoline.
This guide will delve into the receptor binding affinities, functional activities, and signaling pathways of these compounds to provide a clear pharmacological comparison.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for the binding affinities (pKi) and functional potencies (pEC50) of several imidazoline derivatives at various alpha-adrenergic receptor subtypes. A higher pKi value indicates a stronger binding affinity, and a higher pEC50 value indicates greater potency in functional assays.
This compound: Specific pKi and pEC50 values for this compound at alpha-adrenergic and imidazoline receptor subtypes are not available in the reviewed literature. It is qualitatively described as an α-adrenergic agonist[1].
Table 1: Comparative Binding Affinities (pKi) of Imidazoline Derivatives at α1-Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D | Reference |
| Oxymetazoline | 7.9 | 6.7 | 7.1 | [3] |
| Xylometazoline | 7.2 | 6.2 | 6.5 | [3] |
| Naphazoline | 7.4 | 6.9 | 7.3 | |
| Clonidine | 6.1 | 6.0 | 6.2 |
Table 2: Comparative Binding Affinities (pKi) of Imidazoline Derivatives at α2-Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C | Reference |
| Oxymetazoline | 8.5 | 7.1 | 7.5 | |
| Xylometazoline | 7.8 | 7.3 | 7.0 | |
| Naphazoline | 7.7 | 7.2 | 7.0 | |
| Clonidine | 8.6 | 7.3 | 7.8 |
Table 3: Comparative Functional Potencies (pEC50) of Imidazoline Derivatives at α-Adrenergic Receptors
| Compound | Receptor Subtype | Assay | pEC50 | Reference |
| Oxymetazoline | α1A | Ca2+ mobilization | 6.5 | |
| Oxymetazoline | α2A | CRE-SPAP | 7.1 | |
| Xylometazoline | α2B | Ca2+ mobilization | 7.0 | |
| Naphazoline | α2A | CRE-SPAP | 6.8 | |
| Clonidine | α2A | CRE-SPAP | 7.9 |
Signaling Pathways
Imidazoline derivatives exert their effects by activating distinct signaling cascades upon binding to their respective receptors.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
Figure 1. Simplified Alpha-1 Adrenergic Receptor Signaling Pathway.
Alpha-2 Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to inhibitory effects, such as the inhibition of neurotransmitter release from presynaptic terminals.
Figure 2. Simplified Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of unlabelled imidazoline derivatives for α-adrenergic receptors by their ability to compete with a radiolabelled ligand.
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., CHO cells stably expressing human α1A-adrenoceptors).
-
Radioligand (e.g., [3H]-prazosin for α1-receptors, [3H]-rauwolscine for α2-receptors).
-
Unlabeled imidazoline derivatives (competitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Figure 3. General Workflow for a Radioligand Binding Assay.
Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to activate Gq-coupled receptors, such as α1-adrenergic receptors, by detecting changes in intracellular calcium levels.
Objective: To determine the functional potency (EC50) of imidazoline derivatives at α1-adrenergic receptors.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Imidazoline derivatives.
-
A fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Culture cells in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells.
-
Continuously record the fluorescence intensity to measure the change in intracellular calcium concentration.
-
Analyze the concentration-response data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound is an effective vasoconstrictor that exerts its effects through the activation of α-adrenergic receptors. While it shares this mechanism with other imidazoline derivatives, a detailed comparison of its receptor subtype selectivity and functional potency is hampered by the lack of specific quantitative data in the available literature. In contrast, compounds like oxymetazoline, xylometazoline, naphazoline, and clonidine have been extensively characterized, revealing distinct profiles of affinity and potency at α1- and α2-adrenergic receptor subtypes. This detailed understanding of their pharmacology allows for a more nuanced prediction of their therapeutic efficacy and potential side effects. Further research providing quantitative pharmacological data for this compound would be invaluable for a more complete and direct comparison within this important class of compounds.
References
- 1. [Pharmacology of N-(2-imidazolin-2-yl)-N-(4-indanyl)amino (this compound), a new vasoconstrictive imidazoline compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis of N-(2-imidazolin-2-yl)-N-(4-indanyl)amine (this compound) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indanazoline and Non-Imidazoline Alpha-Agonists: Receptor Binding, Signaling, and Functional Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the pharmacological effects of Indanazoline, an imidazoline derivative alpha-adrenergic agonist, with those of non-imidazoline alpha-agonists. By examining their interactions with adrenergic and imidazoline receptors, downstream signaling pathways, and functional outcomes, this document aims to offer an objective comparison supported by experimental data to aid in research and drug development.
Introduction to Alpha-Adrenergic Agonists
Alpha-adrenergic agonists are a class of sympathomimetic agents that selectively stimulate alpha-adrenergic receptors (α-ARs).[1] These receptors are subdivided into α1 and α2 subtypes, which are coupled to different G-proteins and mediate distinct physiological responses.[1] this compound is an imidazoline derivative characterized by its vasoconstrictive action, making it effective as a topical nasal decongestant.[2][3] Its chemical structure, containing an imidazoline ring, suggests that its effects may not be limited to alpha-adrenergic receptors alone, but could also involve imidazoline receptors.[3]
In contrast, non-imidazoline alpha-agonists, such as phenylethylamine derivatives like phenylephrine and methoxamine, lack this ring structure. Cross-validating the effects of this compound with these compounds is crucial to delineate the specific contributions of alpha-adrenergic versus potential imidazoline receptor activation to their overall pharmacological profiles.
Mechanisms of Action and Signaling Pathways
Alpha-adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine.
Alpha-1 Adrenergic Receptor Signaling: α1-receptors are coupled to the Gq heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG lead to downstream effects, most notably the contraction of smooth muscle.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Alpha-2 Adrenergic Receptor Signaling: α2-receptors are associated with the Gi heterotrimeric G-protein. Activation of α2-receptors leads to the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP has various effects, including the inhibition of norepinephrine release from presynaptic terminals (a form of negative feedback) and smooth muscle contraction in certain vascular beds.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Imidazoline Receptor Signaling: Imidazoline derivatives may also bind to non-adrenergic imidazoline receptors (I-receptors). These sites are pharmacologically distinct from α-ARs. For example, some imidazoline agonists can stimulate NaCl cotransport through an α2A-AR mechanism that does not involve cAMP, while also stimulating Na+ transport through an unidentified pathway linked to I1-imidazoline receptors. This dual activity complicates the pharmacological profiling of drugs like this compound.
Comparative Quantitative Data
The primary distinction between imidazoline and non-imidazoline agonists lies in their affinity for different receptor types and their functional efficacy.
Table 1: Comparison of Receptor Binding Affinities
| Compound Class | Compound | Receptor Target | Relative Affinity / Potency | Reference |
| Imidazoline | Rilmenidine | Imidazoline Receptors | Rilmenidine > Clonidine > Guanfacine | |
| Imidazoline | Clonidine | α2-Adrenergic Receptors | Clonidine > Guanfacine > Rilmenidine | |
| Imidazoline | Oxymetazoline | α1a-Adrenergic Receptor | Higher affinity than at α1b- and α1d-subtypes | |
| Imidazoline | Cirazoline | α1a-Adrenergic Receptor | Higher affinity than at α1b- and α1d-subtypes | |
| Non-Imidazoline | Guanfacine | α2-Adrenergic Receptors | Lower affinity than Clonidine | |
| Non-Imidazoline | Norepinephrine | α1d-Adrenergic Receptor | Higher affinity than at α1a- and α1b-subtypes |
Table 2: Comparison of Functional Responses
| Compound Class | Compound | Assay / System | Observed Effect | Reference |
| Imidazoline | Oxymetazoline | Phosphoinositide Hydrolysis (α1-AR mediated) | Acts primarily as an antagonist; inhibits norepinephrine-stimulated hydrolysis. | |
| Imidazoline | Clonidine | NaCl Cotransport (Rabbit Tracheocytes) | Stimulates via an α2A-AR mechanism (cAMP-independent). | |
| Imidazoline | Guanabenz | NaCl Cotransport (Rabbit Tracheocytes) | Stimulates via an α2-AR mechanism. | |
| Non-Imidazoline | Phenylethylamines | Phosphoinositide Hydrolysis (α1-AR mediated) | Act as agonists, stimulating hydrolysis in a dose-dependent manner. | |
| Non-Imidazoline | Moxonidine | NaCl Cotransport (Rabbit Tracheocytes) | Does not stimulate NaCl cotransport via α2-AR. |
These data highlight a critical divergence: while non-imidazoline phenylethylamines act as conventional agonists at α1-receptors to stimulate phosphoinositide hydrolysis, imidazolines like oxymetazoline can act as antagonists at this same pathway. Furthermore, the rank order of potency for binding to α2-adrenergic versus imidazoline receptors differs significantly among agonists, explaining their varied physiological and side-effect profiles.
Experimental Protocols
To quantitatively assess and compare these compounds, standardized in vitro assays are essential. Below are detailed methodologies for two key experiments.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor subtype.
-
Objective: To determine the binding affinity (Ki) of this compound and non-imidazoline agonists for α1-, α2-, and imidazoline receptors.
-
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing a single human α-adrenergic or imidazoline receptor subtype.
-
Radioligand: A high-affinity antagonist for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2).
-
Test Compounds: Serial dilutions of this compound and non-imidazoline agonists.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for Total Binding (Radioligand + Membranes), Non-specific Binding (Radioligand + Membranes + high concentration of unlabeled antagonist), and Competition Binding (Radioligand + Membranes + varying concentrations of test compound).
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand receptor binding assay.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors (like α1-ARs), leading to an increase in intracellular calcium.
-
Objective: To measure the potency (EC50) and efficacy of this compound and non-imidazoline agonists in inducing calcium release via α1-adrenergic receptors.
-
Materials:
-
Cells: A cell line (e.g., HEK293, CHO) stably expressing the human α1-adrenergic receptor subtype of interest.
-
Calcium Indicator Dye: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8).
-
Assay Buffer: HEPES-buffered saline or similar physiological buffer.
-
Test Compounds: Serial dilutions of agonists.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
-
-
Methodology:
-
Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Remove culture medium and wash cells with assay buffer. Load cells with the calcium indicator dye (e.g., Fura-2 AM) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells gently with assay buffer to remove excess extracellular dye.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 20 seconds).
-
Agonist Addition: Use the plate reader's injectors to add different concentrations of the test compounds to the wells.
-
Data Acquisition: Immediately following injection, continuously record the change in fluorescence intensity over time (e.g., for 2-3 minutes). For ratiometric dyes like Fura-2, this involves measuring emission at ~510 nm in response to alternating excitation at ~340 nm and ~380 nm.
-
Data Analysis: Calculate the change in fluorescence (or the ratio of emissions for ratiometric dyes) relative to the baseline. The peak response is used to determine the agonist effect. Plot the peak response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 and maximum efficacy (Emax).
-
Conclusion
The cross-validation of this compound with non-imidazoline alpha-agonists reveals a complex pharmacological landscape. While both classes of compounds interact with alpha-adrenergic receptors, the presence of an imidazoline moiety introduces the potential for interaction with distinct imidazoline receptors, leading to different signaling outcomes and functional effects. As demonstrated by comparative data, an imidazoline-based compound may act as an agonist at α2-receptors while simultaneously acting as an antagonist at α1-receptor-mediated phosphoinositide hydrolysis.
For researchers and drug developers, these findings underscore the necessity of a comprehensive screening approach. It is insufficient to characterize an imidazoline derivative solely based on its alpha-adrenergic activity. A thorough evaluation must include binding and functional assays for both adrenergic and imidazoline receptors to accurately predict its therapeutic efficacy and potential side-effect profile. The detailed protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such rigorous comparative analyses.
References
Distinguishing Alpha-2 Adrenoceptor and Imidazoline Receptor Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a clear understanding of the distinct pharmacological profiles of alpha-2 adrenoceptors (α2-ARs) and imidazoline receptors (I-Rs) is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. Although structurally similar ligands can interact with both receptor families, their downstream signaling pathways and physiological effects differ significantly. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid in the differentiation of their respective activities.
Pharmacological Distinction: Ligand Affinities
The primary method for distinguishing between α2-ARs and I-Rs pharmacologically is through the use of selective agonists and antagonists. While some ligands, like clonidine, exhibit affinity for both receptor types, others show remarkable selectivity.[1][2] The binding affinities (Ki) of various compounds are critical parameters in this differentiation. A higher Ki value indicates lower binding affinity.
| Compound | Receptor Target | Receptor Subtype | Binding Affinity (Ki) [nM] | Classification |
| α2-Adrenoceptor Ligands | ||||
| Dexmedetomidine | α2-Adrenoceptor | α2A | 0.63 | Highly Selective Agonist |
| Guanfacine | α2-Adrenoceptor | α2A | 3.3 | Selective Agonist |
| Clonidine | α2-Adrenoceptor | α2A | 4.4 | Non-selective Agonist |
| Yohimbine | α2-Adrenoceptor | α2A, α2B, α2C | 0.6 - 2.5 | Antagonist |
| Rauwolscine | α2-Adrenoceptor | α2A, α2B, α2C | 1.1 - 2.5 | Antagonist |
| Imidazoline Receptor Ligands | ||||
| Moxonidine | I1 Imidazoline | I1 | 3.5 | Selective Agonist |
| Rilmenidine | I1 Imidazoline | I1 | 2.5 | Selective Agonist |
| Idazoxan | I2 Imidazoline / α2-AR | I2 / α2 | 2.5 (I2), 5.0 (α2) | Antagonist |
| 2-BFI | I2 Imidazoline | I2 | 1.8 | Selective Agonist |
| Agmatine | Imidazoline/α2-AR | I1, I2, α2 | Micromolar range | Endogenous Ligand |
Note: Ki values can vary depending on the radioligand, tissue preparation, and experimental conditions used.
Delineating Signaling Pathways
The downstream signaling cascades initiated by α2-ARs and I-Rs are fundamentally different, providing another avenue for distinguishing their effects.
Alpha-2 Adrenoceptor Signaling
Alpha-2 adrenoceptors are canonical G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[3] Upon agonist binding, the Gi α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The βγ-subunits can also activate G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit N-type calcium channels.
Caption: Alpha-2 Adrenoceptor Signaling Pathway.
Imidazoline Receptor Signaling
The signaling mechanisms of imidazoline receptors are more diverse and less completely understood. I1 imidazoline receptors are thought to be coupled to pathways involving phospholipase C (PLC) and phospholipase A2 (PLA2).[5] Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. PLA2 activation liberates arachidonic acid, a precursor for various signaling molecules.
Caption: I1 Imidazoline Receptor Signaling Pathway.
Experimental Protocols for Differentiation
Distinguishing the effects of α2-AR and I-R activation requires carefully designed experiments. Radioligand binding assays and functional assays are the cornerstones of this differentiation.
Experimental Workflow
A typical workflow to differentiate between α2-AR and I-R effects involves a multi-step process.
Caption: Experimental Workflow for Receptor Differentiation.
Key Experimental Methodologies
1. Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of a test compound for α2-ARs and I-Rs.
-
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. A non-radiolabeled test compound is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with the specific α2-AR subtype or PC12 cells for I1-Rs).
-
Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine for α2-ARs, [3H]clonidine with an α2-AR mask for I1-Rs) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays
Functional assays measure the downstream cellular response to receptor activation and are used to determine the efficacy (e.g., EC50 for agonists, IC50 for antagonists) of a compound.
-
a) cAMP Assay (for α2-Adrenoceptors):
-
Objective: To measure the ability of a test compound to modulate adenylyl cyclase activity via α2-ARs.
-
Principle: α2-AR activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures changes in intracellular cAMP concentration in response to the test compound.
-
Protocol Outline:
-
Cell Culture: Use cells expressing the α2-AR of interest.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin.
-
Treatment: Add the test compound at various concentrations.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 or IC50 value.
-
-
-
b) Calcium Imaging Assay (for I1 Imidazoline Receptors):
-
Objective: To measure changes in intracellular calcium concentration following I1-R activation.
-
Principle: Activation of I1-Rs can lead to an increase in intracellular calcium via the PLC-IP3 pathway. This assay uses fluorescent calcium indicators to visualize and quantify these changes.
-
Protocol Outline:
-
Cell Culture and Loading: Culture cells expressing I1-Rs on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a camera for live-cell imaging.
-
Stimulation: Perfuse the cells with a buffer containing the test compound at various concentrations.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence change in response to the test compound and plot it against the log concentration to determine the EC50 value.
-
-
By employing a combination of these pharmacological and functional assays, researchers can accurately differentiate the effects mediated by alpha-2 adrenoceptors and imidazoline receptors, paving the way for the development of more selective and effective therapeutic agents.
References
- 1. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 2. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative review of analytical methods for imidazoline derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Review of Key Analytical Methodologies
Imidazoline derivatives are a critical class of compounds with widespread applications, from pharmaceuticals like antihypertensives (clonidine) and nasal decongestants (oxymetazoline, xylometazoline, naphazoline) to industrial applications such as corrosion inhibitors. The accurate and precise quantification of these compounds in various matrices, including pharmaceutical formulations and biological fluids, is paramount for ensuring safety, efficacy, and quality control. This guide provides a comparative overview of the principal analytical methods employed for the determination of imidazoline derivatives, supported by quantitative performance data and detailed experimental protocols.
Overview of Analytical Techniques
The analysis of imidazoline derivatives predominantly relies on chromatographic, spectrophotometric, and electrophoretic techniques. Each method offers a unique balance of sensitivity, selectivity, speed, and cost.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most versatile and widely used technique for imidazoline analysis.[1] It excels in separating the analyte from complex matrices, making it ideal for stability-indicating assays and the analysis of biological samples. Coupled with UV-Visible or Diode Array Detection (DAD), it provides robust and reliable quantification.
-
Gas Chromatography (GC): Often coupled with a Mass Spectrometry (MS) detector, GC-MS is a powerful technique for the analysis of volatile and semi-volatile imidazoline derivatives.[2] While it may require a derivatization step to improve volatility, it offers exceptional sensitivity and specificity, making it suitable for trace-level analysis in complex biological matrices.[2]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample volume and can often be faster than HPLC.[3][4] It separates compounds based on their charge-to-size ratio, offering a different selectivity mechanism compared to HPLC, which can be advantageous for certain sample types.
-
UV-Visible Spectrophotometry: This technique is based on the principle of light absorption and offers a simple, rapid, and cost-effective method for the quantification of imidazoline derivatives in simple formulations. However, its lower selectivity makes it susceptible to interference from other UV-absorbing compounds in the sample matrix.
-
Electroanalytical Methods: Techniques like potentiometry offer alternative approaches for the determination of imidazoline derivatives, often using ion-selective electrodes. These methods can be simple and inexpensive but may lack the high specificity of chromatographic methods.
Comparative Performance of Analytical Methods
The choice of an analytical method is often dictated by its performance characteristics. The following tables summarize key validation parameters for the analysis of common imidazoline derivatives using various techniques.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Naphazoline HCl | 10 - 60 | 0.025 | 0.07 | 97.0 - 103.0 | |
| 5.0 - 45.0 | - | - | - | ||
| Xylometazoline HCl | 1 - 300 | 0.031 | 0.10 | 99.87 - 100.12 | |
| - | 0.097 | 0.195 | 98.69 - 101.60 | ||
| Clonidine HCl | 0.1 - 2.0 | 0.031 | 0.0919 | 93.3 - 109.2 | |
| 10 - 50 | 1.05 | 3.1 | 98 - 102 | ||
| Oxymetazoline HCl | 1 - 15 | - | - | - | |
| Tetrahydrozoline HCl | 25 - 75 | - | - | 99.8 - 101.3 |
Table 2: Spectrophotometry & Other Methods
| Method | Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| UV Spectrophotometry | Naphazoline HCl | 10 - 60 | - | - | 98 - 102 | |
| UV Spectrophotometry | Xylometazoline HCl | 5 - 50 | - | - | 95 - 100 | |
| Colorimetry | Clonidine HCl | 0.5 - 7.5 | 0.039 | 0.118 | 98.06 - 100.13 | |
| LC-MS | Clonidine HCl | 0.01 - 10 (ng/mL) | 0.005 (ng/mL) | 0.01 (ng/mL) | - | |
| CE | Clonidine | 0.1 - 1.0 | 0.023 | - | 82.3 - 90.1 | |
| CE | Naphazoline HCl | - | - | - | - |
Detailed Experimental Protocols
To ensure reproducibility, a detailed methodology is essential. The following is a representative protocol for the analysis of Xylometazoline Hydrochloride in a nasal spray formulation using HPLC.
Protocol: HPLC-UV Analysis of Xylometazoline HCl Nasal Spray
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: Acetonitrile and Phosphate Buffer pH 3.0 (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 5 minutes.
2. Reagent and Solution Preparation:
-
Phosphate Buffer (pH 3.0): Prepare a suitable phosphate buffer and adjust the pH to 3.0 using phosphoric acid.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Xylometazoline HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to achieve concentrations ranging from the LOQ to 140% of the target assay concentration (e.g., 18 µg/mL to 112 µg/mL).
3. Sample Preparation:
-
Accurately weigh about 0.8 mL of the nasal spray solution into a 10 mL volumetric flask.
-
Dilute to volume with water and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (water) to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared sample solution. Replicate injections are recommended for precision.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Xylometazoline HCl in the sample solution using the linear regression equation from the calibration curve.
Visualization of Pathways and Workflows
Understanding the biological context and the analytical process is enhanced through visualization. The following diagrams, generated using the DOT language, illustrate key signaling pathways for imidazoline receptors and a typical analytical workflow.
Imidazoline Receptor Signaling Pathways
Imidazoline receptors are classified into three main subtypes (I₁, I₂, and I₃), each with distinct signaling mechanisms.
Caption: Signaling pathways for I₁ and I₃ imidazoline receptors.
The I₁ receptor pathway is coupled to Phospholipase C, leading to downstream effects that reduce sympathetic outflow. The I₃ receptor, found in pancreatic β-cells, also activates Phospholipase C, resulting in increased intracellular calcium and subsequent insulin secretion. The signaling pathway for the I₂ receptor is less defined, but it is known to be located on the outer mitochondrial membrane and acts as an allosteric binding site on monoamine oxidase (MAO).
Caption: Known association of the I₂ imidazoline receptor.
General Analytical Workflow
The process of analyzing an imidazoline derivative, from sample collection to final data reporting, follows a structured workflow.
References
- 1. jetir.org [jetir.org]
- 2. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 3. Simultaneous determination of naphazoline, diphenhydramine and phenylephrine in nasal solutions by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Indanazoline: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental preservation. This document provides comprehensive, step-by-step procedures for the proper disposal of indanazoline, a substance requiring careful handling due to its potential hazards. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
This compound and its related compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation[1][2][3]. Therefore, all disposal procedures must be conducted in accordance with local, state, and federal regulations, typically managed through an approved waste disposal plant or a licensed waste disposal company[1][4].
Hazard and Disposal Summary
For immediate reference, the following table summarizes the key hazards and corresponding disposal requirements for this compound.
| Hazard Category | Personal Protective Equipment (PPE) | Disposal Container | Disposal Method |
| Solid this compound Waste | Gloves, Lab Coat, Eye Protection | Labeled, sealed, chemically compatible container | Licensed chemical waste contractor |
| Contaminated Labware | Gloves, Lab Coat, Eye Protection | N/A (after decontamination) | Regular laboratory glass waste |
| Dilute Aqueous Solutions | Gloves, Lab Coat, Eye Protection | Labeled, sealed container for aqueous waste | Licensed chemical waste contractor |
| Grossly Contaminated Items | Gloves, Lab Coat, Eye Protection | Labeled, sealed, chemically compatible container | Licensed chemical waste contractor |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms within a laboratory setting.
Solid this compound Waste
This procedure applies to pure this compound, unused formulations, and materials grossly contaminated with the solid compound.
-
Step 1: Segregation and Collection
-
Isolate all solid this compound waste from other laboratory waste streams.
-
Place the solid waste directly into a designated, chemically compatible, and sealable waste container. Do not mix with other waste types.
-
-
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste: this compound".
-
Include the date of initial waste accumulation and the primary hazard warnings (e.g., "Harmful," "Irritant").
-
-
Step 3: Storage
-
Store the sealed container in a designated and secure waste accumulation area within the laboratory. This area should be clearly marked and away from incompatible materials.
-
-
Step 4: Disposal
-
Arrange for the collection and disposal of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Contaminated Labware
This protocol is for labware, such as glassware and stir bars, that has come into contact with this compound.
-
Step 1: Decontamination
-
Rinse the contaminated labware three times with a suitable solvent in which this compound is soluble (e.g., water, ethanol).
-
Collect the first two rinses as chemical waste (refer to the protocol for dilute aqueous solutions). The third rinse may typically be disposed of down the drain, but always consult your institutional guidelines first.
-
-
Step 2: Disposal of Decontaminated Labware
-
After the triple rinse, the labware can be washed with standard laboratory detergent and returned to general use.
-
If the labware is to be discarded, it can now be disposed of as regular laboratory glass waste.
-
Dilute Aqueous Solutions and Rinsate
This procedure applies to dilute aqueous solutions of this compound and the rinsate collected from the decontamination of labware.
-
Step 1: Collection and Storage
-
Collect all dilute aqueous solutions and the initial two rinses in a clearly labeled, sealed container designated for "Aqueous this compound Waste."
-
Store this container in the laboratory's designated waste accumulation area.
-
-
Step 2: Disposal
-
Arrange for disposal through your institution's EHS office or a licensed chemical waste contractor. Do not pour aqueous solutions containing this compound down the drain unless explicitly permitted by your institution's policies and local regulations.
-
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
-
Step 2: Personal Protective Equipment (PPE)
-
Don appropriate PPE, including double gloves, a lab coat or gown, and eye protection. For powdered spills, a respirator should be used to prevent inhalation.
-
-
Step 3: Containment and Cleanup
-
For liquid spills, cover with an absorbent material.
-
For solid spills, carefully cover with a damp cloth or absorbent material to avoid generating dust.
-
Carefully scoop the contained material into a designated hazardous waste container.
-
-
Step 4: Decontamination of the Spill Area
-
Clean the spill area thoroughly, first with soap and water, and then rinse. All cleaning materials should be disposed of as hazardous waste.
-
-
Step 5: Disposal of Spill Debris
-
Seal the waste container, label it appropriately, and arrange for its disposal through your EHS office.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Caption: Step-by-step protocol for this compound spill cleanup.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Indanazoline
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY AND HANDLING PROTOCOLS
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Indanazoline. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following recommendations are conservatively based on the known hazards of structurally related and highly potent sympathomimetic imidazoline derivatives, such as Oxymetazoline. A proactive and cautious approach to handling is paramount to ensure personnel safety and prevent environmental contamination.
Core Safety & Handling Protocols
Safe handling of this compound requires stringent adherence to established laboratory safety practices. The following protocols are designed to minimize exposure risk and ensure a controlled research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should have a long cuff that extends over the gown sleeve. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[1] |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles, which can cause serious eye damage.[2][3][4] |
| Respiratory Protection | A NIOSH-approved respirator is required. The specific type (e.g., N95, or a respirator with a higher protection factor) should be determined by a formal risk assessment. | Given the high acute toxicity via inhalation of related compounds ("Fatal if inhaled"), respiratory protection is critical to prevent systemic toxicity.[2] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. | Protects the skin from contamination and prevents the transfer of the compound outside of the designated work area. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the subsequent spread of the hazardous material. |
Engineering Controls
All work with solid or concentrated forms of this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control airborne particles and vapors.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store this compound in a designated, well-ventilated, and securely locked area.
-
Label: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
-
Temperature: Store at the recommended temperature, protected from light and moisture.
Preparation and Handling
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area within a chemical fume hood or BSC.
-
Don PPE: Before handling, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so on a tared weigh boat within the containment of the fume hood to minimize the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated labware for handling this compound. If not possible, thoroughly decontaminate reusable labware after use.
Decontamination and Cleaning
-
Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Equipment: Decontaminate all equipment used for handling this compound.
-
Waste: All materials used for cleaning and decontamination should be disposed of as hazardous waste.
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety officer.
-
Secure: Restrict access to the spill area.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed.
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material, working from the outside in.
-
Carefully collect the absorbed material into a labeled, sealed waste container.
-
Decontaminate the spill area.
-
Personnel Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store waste containers in a designated and secure satellite accumulation area.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety department. Do not dispose of this compound waste down the drain or in the regular trash.
Visual Workflow and Decision Making
The following diagrams illustrate the logical flow of operations and emergency decision-making when working with this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
